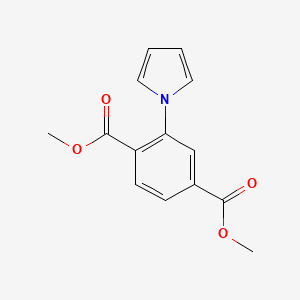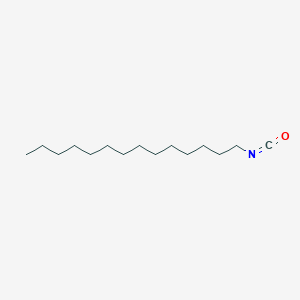
dimethyl 2-(1H-pyrrol-1-yl)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a pyrrole-based compound with a terephthalate moiety attached to it. The compound’s structure includes a five-membered pyrrole ring and a six-membered aromatic ring, making it an interesting subject for various chemical studies .
Métodos De Preparación
The synthesis of dimethyl 2-(1H-pyrrol-1-yl)terephthalate can be achieved through several routes. One common method involves the reaction of terephthalic acid with pyrrole in the presence of a suitable catalyst. The reaction typically requires an esterification process where methanol is used as a solvent . Industrial production methods often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents like bromine or chlorine.
Aplicaciones Científicas De Investigación
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which dimethyl 2-(1H-pyrrol-1-yl)terephthalate exerts its effects involves interactions with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The terephthalate moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes .
Comparación Con Compuestos Similares
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate can be compared with other pyrrole-based compounds:
Dimethyl 2-(1H-pyrrol-1-yl)benzoate: Similar structure but with a benzoate moiety instead of terephthalate, leading to different chemical properties.
Dimethyl 2-(1H-pyrrol-1-yl)phthalate: Contains a phthalate moiety, which affects its reactivity and applications.
Dimethyl 2-(1H-pyrrol-1-yl)fumarate: Features a fumarate moiety, resulting in distinct biological activities.
The uniqueness of this compound lies in its combination of the pyrrole and terephthalate moieties, which confer specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
IUPAC Name |
dimethyl 2-pyrrol-1-ylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-5-6-11(14(17)19-2)12(9-10)15-7-3-4-8-15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDCAFTNWRPCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)






![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
